molecular formula C17H18BrNO4S2 B2440020 3-(4-Bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine CAS No. 681226-95-9

3-(4-Bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine

Cat. No.: B2440020
CAS No.: 681226-95-9
M. Wt: 444.36
InChI Key: IIOIMNAYEYRBAO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C17H18BrNO4S2 and its molecular weight is 444.36. The purity is usually 95%.
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Scientific Research Applications

  • Antiproliferative Activity Against Human Cancer Cell Lines : A study by Chandrappa et al. (2008) synthesized derivatives of thiazolidine-2,4-dione, including compounds related to 3-(4-Bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating significant antiproliferative effects, particularly on carcinoma cell lines (Chandrappa et al., 2008).

  • Tumor Inhibitory Studies : Another research by Kumar et al. (2015) focused on 4-thiazolidinone derivatives, finding that certain compounds showed considerable cytotoxicity against leukemic cell lines and also demonstrated significant antiproliferative activity in vivo in mouse tumor tissue (Kumar et al., 2015).

  • Pharmacological Properties : Vigorita et al. (1988) evaluated thiazolidinone derivatives for their anti-histamine, anti-inflammatory, analgesic, and anti-pyretic properties. The study found significant activity in inhibiting carrageenin-induced edema and demonstrated analgesic effects comparable to reference drugs (Vigorita et al., 1988).

  • Antimicrobial Activity : Research on thiazolidinone derivatives also extends to antimicrobial properties. Gouda et al. (2010) synthesized thiazolidin-4-one and related derivatives, evaluating them as antimicrobial agents. Some of these compounds exhibited promising activities against various microbial strains (Gouda et al., 2010).

  • Molecular Structure Studies : The molecular structure and vibrational spectra of thiazolidinone derivatives have also been investigated to understand their properties better. Kavitha et al. (2018) studied the structure and spectra of 1,3-thiazolidin-4-one and its selenium analogue, providing insights into their molecular parameters (Kavitha et al., 2018).

  • Synthesis of New Derivatives for Biological Activity : The continuous synthesis of new derivatives of thiazolidinone and evaluating their biological activities is a recurring theme in research. This includes studies on their antioxidant, antitumor, and antimicrobial properties, as evidenced by the works of Gouda and Abu‐Hashem (2011) and others (Gouda & Abu‐Hashem, 2011).

  • Investigations into Tautomeric Behavior : The tautomeric behavior of thiazolidinone derivatives, which is relevant to their pharmaceutical and biological activities, has been investigated using various spectroscopic methods. Erturk et al. (2016) conducted a study to identify the tautomeric forms of a thiazolidinone derivative, providing insights into its molecular conformation (Erturk et al., 2016).

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c1-22-13-5-8-16(23-2)15(11-13)17-19(9-10-24-17)25(20,21)14-6-3-12(18)4-7-14/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOIMNAYEYRBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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